molecular formula C16H20ClN3O3 B4172953 N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide

Cat. No. B4172953
M. Wt: 337.80 g/mol
InChI Key: QESFXXBAUUBTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide, also known as CP-122,721, is a compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which play a role in a variety of physiological processes, including neurotransmission, inflammation, and smooth muscle relaxation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide has been shown to increase cAMP and cGMP levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to reduce pain sensitivity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide. One area of interest is its potential as a treatment for schizophrenia, as PDE10A has been implicated in the pathophysiology of this disorder. Another potential application is in the treatment of neuropathic pain, as N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide has been shown to reduce pain sensitivity in animal models. Additionally, further studies could explore the potential of N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide as a therapeutic agent for other conditions, such as inflammatory bowel disease and Parkinson's disease.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propionyl-2-piperazinyl)acetamide has been studied for its potential therapeutic applications in several areas, including anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been found to reduce pain sensitivity in rats.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-3-15(22)20-7-6-18-16(23)13(20)9-14(21)19-11-5-4-10(2)12(17)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESFXXBAUUBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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